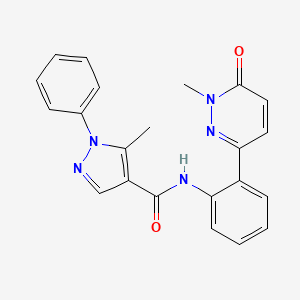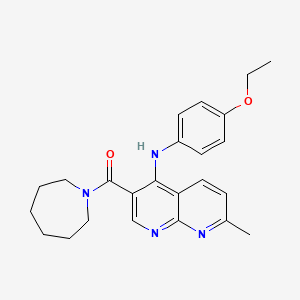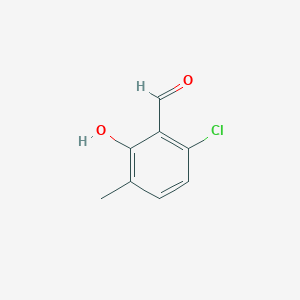
6-Chloro-2-hydroxy-3-methylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-hydroxy-3-methylbenzaldehyde is a chemical compound with the CAS Number: 1310800-53-3 . It has a molecular weight of 170.6 and is typically stored at room temperature . The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2-hydroxy-3-methylbenzaldehyde . The InChI code for this compound is 1S/C8H7ClO2/c1-5-2-3-7(9)6(4-10)8(5)11/h2-4,11H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 37-39 degrees Celsius . It is a powder in its physical form and is typically stored at room temperature .科学的研究の応用
Environmental Transformations :
- Anaerobic Bacterial Metabolism : Anaerobic bacteria can transform halogenated aromatic aldehydes like 6-Chloro-2-hydroxy-3-methylbenzaldehyde. This process involves oxidation and reduction, leading to the formation of carboxylic acids and partial reduction to hydroxymethyl groups. Such reactions are significant in environmental remediation (Neilson et al., 1988).
Chemical Analysis and Separation Techniques :
- Gas-Liquid Chromatographic Analyses : Chlorinated 4-hydroxybenzaldehydes, closely related to 6-Chloro-2-hydroxy-3-methylbenzaldehyde, can be effectively separated using non-polar SE-30 capillary columns. This method is useful for analytical and preparative purposes in chemistry (Korhonen & Knuutinen, 1984).
Synthesis and Reactivity in Organic Chemistry :
- Reaction with Alkynes, Alkenes, or Allenes : 2-Hydroxybenzaldehydes, similar in structure to 6-Chloro-2-hydroxy-3-methylbenzaldehyde, can react with alkynes, alkenes, or allenes in the presence of a rhodium catalyst, leading to various organic products. This showcases the reactivity and versatility of such compounds in organic synthesis (Kokubo et al., 1999).
Biomedical Applications :
- Antibacterial Activity of Zinc Complexes : Zinc complexes derived from Schiff bases, similar to those that can be formed from 6-Chloro-2-hydroxy-3-methylbenzaldehyde, exhibit antibacterial properties. This highlights potential biomedical applications, particularly in developing new antimicrobial agents (Chohan et al., 2003).
- Fluorescent pH Sensor : Derivatives of 2-hydroxybenzaldehydes, structurally related to 6-Chloro-2-hydroxy-3-methylbenzaldehyde, can act as highly selective fluorescent pH sensors. Such compounds are valuable for biological studies and medical diagnostics (Saha et al., 2011).
Novel Synthetic Methods :
- Synthesis of Benzaldehyde Derivatives : Various methods have been developed to synthesize derivatives of chlorinated benzaldehydes. These methods are crucial for producing compounds used in pharmaceuticals and other industries (Daniewski et al., 2002).
Safety and Hazards
特性
IUPAC Name |
6-chloro-2-hydroxy-3-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5-2-3-7(9)6(4-10)8(5)11/h2-4,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGHSOYBUTMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1310800-53-3 |
Source


|
| Record name | 6-chloro-2-hydroxy-3-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2842605.png)
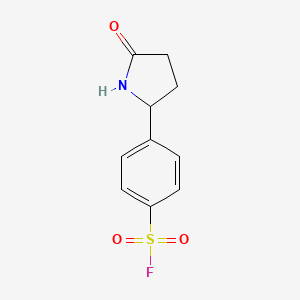
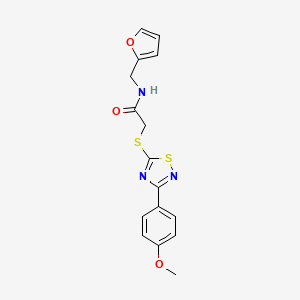


![Methyl 2-({[5-chloro-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate](/img/structure/B2842613.png)

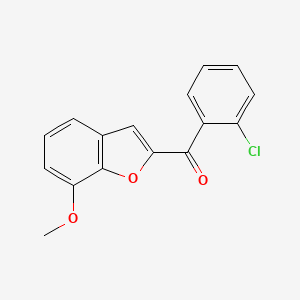
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2842616.png)
![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)

